Midecamycin (CAS 35457-80-8) is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens . Structurally distinct from 14-membered macrolides, it features an acetoxy group substituted on position 9 of its lactone ring and operates by binding the 50S ribosomal subunit to inhibit bacterial protein synthesis [1]. In laboratory and industrial procurement, it is primarily sourced as a reference standard and active pharmaceutical ingredient (API) for targeting Gram-positive bacteria, atypical respiratory pathogens, and specific erythromycin-resistant strains . Its high solubility in methanol, ethanol, and acidic solutions ensures rapid processability for diverse in vitro assay preparations and complex formulation studies [1].
Substituting standard 14-membered (e.g., erythromycin) or 15-membered (e.g., azithromycin) macrolides for midecamycin introduces severe confounding variables in both pharmacokinetic models and microbiological assays [1]. Erythromycin and its analogs strongly inhibit cytochrome P450 (CYP3A4) and act as potent motilin receptor agonists, which artificially alters drug metabolism and induces severe gastrointestinal motor activity in in vivo models[REFS-1, REFS-2]. Furthermore, common substitutes exhibit near-total loss of efficacy against specific atypical pathogens like Mycoplasma hominis, rendering them unusable as selective agents or positive controls in those specific culture workflows [3]. Procuring the exact 16-membered midecamycin structure is necessary to bypass these metabolic, prokinetic, and resistance-based limitations.
A primary differentiator for midecamycin in pharmacokinetic modeling is its lack of interference with hepatic enzymes. While 14-membered macrolides like erythromycin readily form inactive cytochrome P450-iron-nitrosoalkane complexes that severely inhibit CYP3A4, midecamycin (a Group 2/3 macrolide) forms these complexes to a significantly lesser extent, preserving baseline metabolic activity [1].
| Evidence Dimension | Cytochrome P450-iron-nitrosoalkane complex formation (CYP3A4 inactivation) |
| Target Compound Data | Minimal to no complex formation; preserves baseline metabolism |
| Comparator Or Baseline | Erythromycin / Troleandomycin (Potent complex formation; severe CYP3A4 inhibition) |
| Quantified Difference | Midecamycin demonstrates a near-total reduction in CYP3A4-inactivating complex formation compared to the severe inhibition caused by erythromycin. |
| Conditions | In vivo and in vitro hepatic microsomal drug oxidizing enzyme assays |
Essential for researchers formulating combination therapies or conducting multi-drug pharmacokinetic assays where baseline metabolic rates must remain uninhibited.
Unlike 14- and 15-membered macrolides, midecamycin does not trigger off-target gastrointestinal distress. Assays demonstrate that erythromycin and azithromycin act as strong motilin receptor agonists, displacing [125I]-motilin binding by ~58% at 30 µM. In contrast, the 16-membered lactone ring of midecamycin lacks affinity for the motilin receptor, resulting in zero induced gastric motor activity [1].
| Evidence Dimension | Motilin receptor binding and gastric motor stimulation |
| Target Compound Data | No motilin receptor affinity; zero induced gastric motor activity |
| Comparator Or Baseline | Erythromycin / Azithromycin (~58% displacement of[125I]-motilin at 30 µM; strong prokinetic activity) |
| Quantified Difference | Complete elimination of off-target motilin agonism compared to the ~58% receptor displacement caused by 14/15-membered analogs. |
| Conditions | Human recombinant motilin receptors in CHO cells and in vivo gastric emptying models |
Ensures that gastrointestinal motility baselines are not artificially skewed when studying enteric infections or oral drug absorption in animal models.
Midecamycin retains critical in vitro activity against specific atypical pathogens that have developed resistance to standard macrolides. Against clinical isolates of Mycoplasma hominis, erythromycin and azithromycin exhibit poor activity with MIC90 values exceeding 128 mg/L. Midecamycin maintains a highly susceptible profile with an MIC90 of 2 mg/L, representing a massive quantitative advantage in potency[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
| Target Compound Data | MIC90 = 2 mg/L |
| Comparator Or Baseline | Erythromycin / Azithromycin (MIC90 > 128 mg/L) |
| Quantified Difference | >64-fold lower MIC90 against M. hominis compared to erythromycin and azithromycin. |
| Conditions | Broth microdilution method against clinical Mycoplasma hominis isolates |
Provides a reliable positive control and selective culture agent for atypical, macrolide-resistant respiratory and urogenital pathogens where common macrolides fail.
Beyond its antibacterial mechanism, midecamycin exhibits distinct immunosuppressive properties. In vitro studies show that midecamycin suppresses the proliferative response of peripheral blood mononuclear cells and inhibits Interleukin-2 (IL-2) production at concentrations between 1.6 and 40 µg/mL, without altering CD25 expression [1].
| Evidence Dimension | Suppression of Interleukin-2 (IL-2) production |
| Target Compound Data | Dose-dependent suppression at 1.6 to 40 µg/mL |
| Comparator Or Baseline | Untreated mitogen-stimulated peripheral blood mononuclear cells (High baseline IL-2 production) |
| Quantified Difference | Significant dose-dependent reduction in T-cell proliferative response without altering CD25 expression. |
| Conditions | In vitro human peripheral blood mononuclear cells stimulated by polyclonal T-cell mitogens |
Enables dual-purpose research targeting simultaneous bacterial clearance and modulation of inflammatory or post-transplant immune responses.
Because midecamycin avoids the severe CYP3A4 inhibition seen with erythromycin, it is a highly stable 16-membered macrolide standard for in vivo combination therapy models. Researchers can co-administer it with other metabolized drugs without artificially inflating the serum concentrations or toxicity profiles of the co-administered compounds [1].
In studies evaluating enteric infections, nutrient absorption, or the pharmacokinetics of oral formulations, midecamycin is utilized to provide antibacterial coverage without triggering motilin-receptor-mediated gastric emptying. This ensures that the physical transit time of the GI tract remains uncompromised during the experiment [2].
Midecamycin’s retained potency (MIC90 = 2 mg/L) against Mycoplasma hominis makes it a highly effective reagent for specialized microbiological workflows. It is deployed as a positive control or selective agent in assays where 14- and 15-membered macrolides (MIC90 > 128 mg/L) are completely ineffective [3].
Due to its ability to suppress IL-2 production at concentrations of 1.6–40 µg/mL, midecamycin is applied in in vitro and in vivo models investigating post-transplant complications and inflammatory diseases. It allows researchers to study the simultaneous clearance of susceptible bacteria and the dampening of T-cell-mediated immune responses [4].